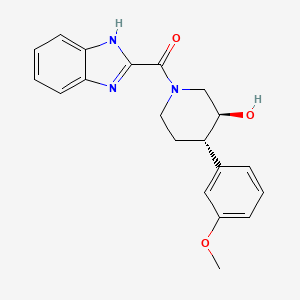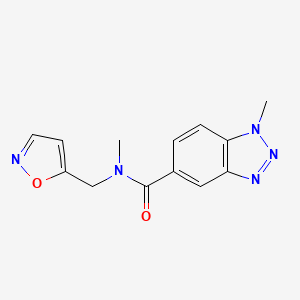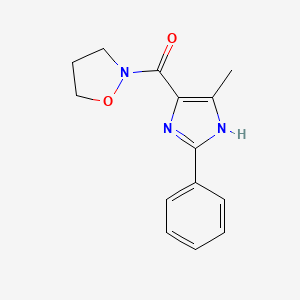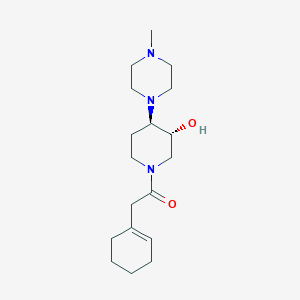![molecular formula C19H20FN5O B3805768 5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine](/img/structure/B3805768.png)
5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine
Overview
Description
5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a triazine ring, a fluorinated methoxyphenyl group, and a methylpyridinyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group:
Attachment of the Methylpyridinyl Group: The final step involves the coupling of the triazine ring with the methylpyridinyl group using reagents like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxyphenol: A simpler compound with similar functional groups.
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl: Another compound with fluorinated and methoxy-substituted phenyl rings.
Uniqueness
5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its triazine ring and methylpyridinyl substituent differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-12-5-4-6-15(22-12)9-13(2)23-19-24-17(11-21-25-19)14-7-8-18(26-3)16(20)10-14/h4-8,10-11,13H,9H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOLYVMVZXOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)NC2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-{[2-({4-[acetyl(methyl)amino]phenyl}amino)-2-oxoethyl]amino}(cyclopropyl)acetate](/img/structure/B3805704.png)
![2-(2-fluorophenyl)-N-[2-(3-furoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B3805719.png)

![5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B3805725.png)
![2-benzyl-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B3805730.png)
![1-{[1-({6-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B3805739.png)
![4-(benzylamino)-N-[(3R,5S)-5-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]butanamide dihydrochloride](/img/structure/B3805750.png)
![5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B3805758.png)

![3-(2-fluorophenyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3805778.png)
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-(1,2-oxazol-5-yl)methanamine](/img/structure/B3805783.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(2,3-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B3805794.png)

